(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane
Overview
Description
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is an organic compound characterized by its unique structure, which includes two amino groups and four methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,5-tetramethylhexane.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(S,S)-3,4-Diamino-2,2,5,5-tetramethylhexane: The enantiomer of the compound with different stereochemistry.
3,4-Diamino-2,2,5,5-tetramethylpentane: A similar compound with a different carbon backbone.
Properties
IUPAC Name |
(3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8H,11-12H2,1-6H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMFDZPVVQJRK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(C)(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(C)(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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